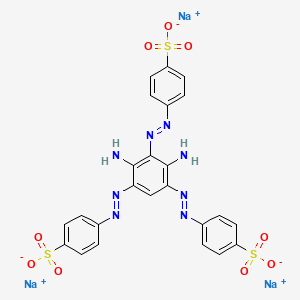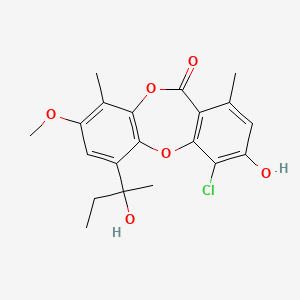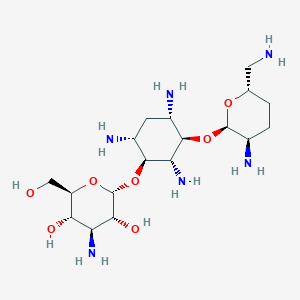
3(2H)-Pyridazinone, 4,5-dihydro-4-hydroxy-6-(p-hydroxyphenyl)-4-methyl-2-(2-morpholinoethyl)-, hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is primarily composed of silver (Ag) and cobalt (Co), with a molecular formula of Ag253Co33H2O . The high silver content in AG 253 contributes to its distinctive characteristics, making it a valuable subject of study in chemistry, biology, medicine, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of AG 253 typically involves the reaction of silver nitrate (AgNO3) with cobalt salts under controlled conditions. One common method includes dissolving silver nitrate in nitric acid and then adding cobalt chloride (CoCl2) to the solution. The reaction is carried out at a specific temperature and pH to ensure the formation of AG 253. The resulting compound is then purified through filtration and recrystallization .
Industrial Production Methods
Industrial production of AG 253 follows a similar approach but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to maintain the quality and consistency of the compound. The reaction conditions, such as temperature, pressure, and pH, are meticulously controlled to optimize yield and purity. The final product is subjected to rigorous quality control tests to ensure it meets industry standards .
Análisis De Reacciones Químicas
Types of Reactions
AG 253 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of silver and cobalt, which exhibit distinct chemical behaviors.
Common Reagents and Conditions
Oxidation: AG 253 can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction of AG 253 can be achieved using reducing agents like sodium borohydride (NaBH4) or hydrazine (N2H4).
Substitution: AG 253 can undergo substitution reactions with halides such as chlorine (Cl2) or bromine (Br2).
Major Products Formed
The major products formed from these reactions include silver oxide, cobalt oxide, metallic silver, metallic cobalt, and various silver and cobalt halides. These products have significant applications in different fields, including catalysis, electronics, and materials science .
Aplicaciones Científicas De Investigación
AG 253 has a wide range of scientific research applications due to its unique properties. Some of the key applications include:
Chemistry: AG 253 is used as a catalyst in various chemical reactions, including oxidation and reduction processes.
Biology: In biological research, AG 253 is utilized for its antimicrobial properties.
Industry: In the industrial sector, AG 253 is used in the production of conductive inks and coatings.
Mecanismo De Acción
The mechanism of action of AG 253 primarily involves the release of silver ions (Ag+) and cobalt ions (Co2+). These ions interact with various molecular targets and pathways, leading to their observed effects.
Comparación Con Compuestos Similares
AG 253 can be compared with other silver and cobalt compounds to highlight its uniqueness. Some similar compounds include:
Silver Nitrate (AgNO3): Silver nitrate is a widely used silver compound with strong antimicrobial properties.
Cobalt Chloride (CoCl2): Cobalt chloride is commonly used in various industrial applications.
Silver Oxide (Ag2O): Silver oxide is another silver compound with significant applications in catalysis and electronics.
Propiedades
Número CAS |
33048-53-2 |
|---|---|
Fórmula molecular |
C17H24ClN3O4 |
Peso molecular |
369.8 g/mol |
Nombre IUPAC |
5-hydroxy-3-(4-hydroxyphenyl)-5-methyl-1-(2-morpholin-4-ylethyl)-4H-pyridazin-6-one;hydrochloride |
InChI |
InChI=1S/C17H23N3O4.ClH/c1-17(23)12-15(13-2-4-14(21)5-3-13)18-20(16(17)22)7-6-19-8-10-24-11-9-19;/h2-5,21,23H,6-12H2,1H3;1H |
Clave InChI |
MMTGSIBSLHBKDH-UHFFFAOYSA-N |
SMILES canónico |
CC1(CC(=NN(C1=O)CCN2CCOCC2)C3=CC=C(C=C3)O)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


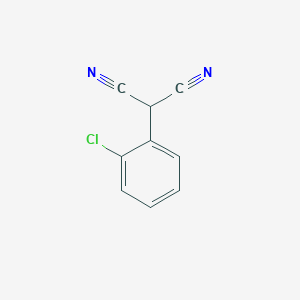
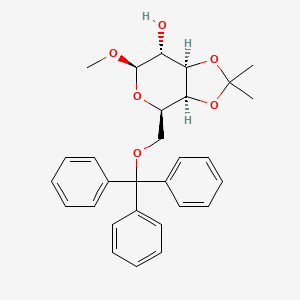
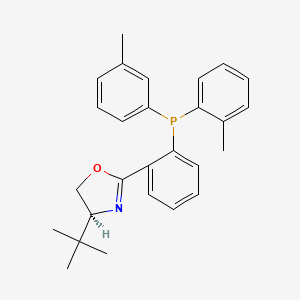
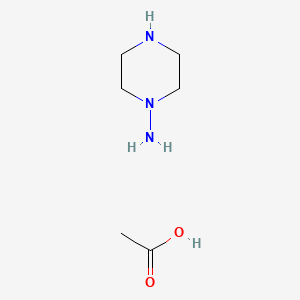
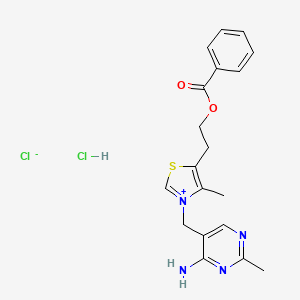
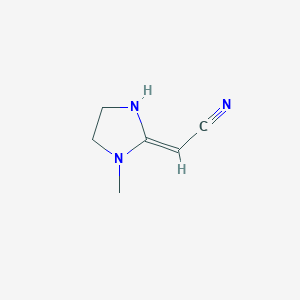
![2-Amino-6-[4-(2-amino-2-carboxyethyl)-3-(3-amino-3-carboxypropyl)-5-hydroxypyridin-1-ium-1-yl]hexanoate](/img/structure/B13825121.png)
![2-[3-tert-butyl-4-(2,6-dimethoxyphenyl)-2H-1,3-benzoxaphosphol-2-yl]-6-methoxypyridine](/img/structure/B13825125.png)
